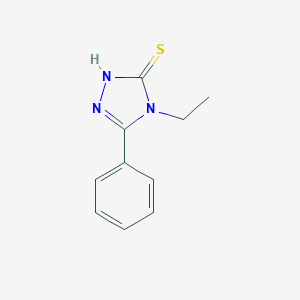

4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Descripción general

Descripción

4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the 1,2,4-triazole family. This compound is characterized by its unique structure, which includes a triazole ring substituted with ethyl and phenyl groups, as well as a thiol group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with ethyl and phenyl-substituted hydrazines. One common method involves the use of potassium salt dithiocarbazinate, hydrazine hydrate, and water, which are refluxed together to yield the desired triazole compound . The reaction conditions often include heating and the use of organic solvents to facilitate the formation of the triazole ring.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The scalability of the process is achieved by optimizing reaction parameters such as temperature, solvent choice, and reaction time to ensure high yield

Actividad Biológica

4-Ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a member of the triazole family, characterized by its unique structure comprising a five-membered ring with three nitrogen atoms and a sulfur atom. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, summarizing research findings, mechanisms of action, and comparative data with related compounds.

Chemical Structure

The molecular formula of this compound is CHNS. The presence of the ethyl and phenyl groups along with the thiol functionality contributes to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. A study demonstrated that at concentrations ranging from 31.25 to 125 μg/mL, this compound showed efficacy against various microbial strains including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans .

| Microbial Strain | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Escherichia coli | 31.25 | 62.5 |

| Staphylococcus aureus | 62.5 | 125 |

| Pseudomonas aeruginosa | 31.25 | 62.5 |

| Candida albicans | 62.5 | 125 |

Anticancer Activity

The compound has also been investigated for its anticancer potential. It has been shown to inhibit specific enzymes involved in cancer cell proliferation by forming covalent bonds with cysteine residues in proteins . In vitro studies have indicated that derivatives of triazole compounds exhibit cytotoxic effects against various cancer cell lines such as melanoma (IGR39), breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) .

The mechanism through which this compound exerts its biological effects includes:

- Enzyme Inhibition : The thiol group can form covalent bonds with cysteine residues in enzymes, leading to their inhibition.

- Metal Ion Interaction : The triazole ring can interact with metal ions, influencing biochemical pathways that are critical for microbial and tumor cell survival .

Comparative Analysis with Related Compounds

Several structurally similar compounds have been studied for their biological activities. Below is a comparison highlighting key features:

| Compound Name | Key Features | Activity Level |

|---|---|---|

| 4-methyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | Contains a methoxy group affecting activity | Moderate |

| 4-(pyridinyl)-5-(phenyl)-4H-1,2,4-triazole | Different heterocyclic substitution | High |

| 5-(3-fluorophenyl)-4H-1,2,4-triazole | Fluorine substitution altering electronic properties | Variable |

Case Studies

Recent studies have focused on the synthesis of new derivatives based on the triazole scaffold to enhance biological activity. For instance:

- Hydrazone Derivatives : New derivatives synthesized from triazole-thiol compounds exhibited increased cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .

- S-substituted Derivatives : Variations in substituents on the sulfur atom did not significantly alter the antimicrobial activity among derivatives tested against various pathogens .

Q & A

Q. How can synthesis conditions for 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives be optimized to improve yields?

Basic Research Question

Optimization often involves adjusting reaction media, temperature, and catalysis. For S-alkyl derivatives , microwave-assisted synthesis (MAS) significantly enhances efficiency. For example:

- Microwave irradiation (100–150 W, 60–90°C, 10–20 min) reduces reaction time from hours to minutes while maintaining yields >85% .

- Use polar aprotic solvents (e.g., DMF or ethanol) to stabilize intermediates during nucleophilic substitution .

- Alkylation with halogenated alkanes (e.g., bromoethane) in basic media (KOH/ethanol) achieves >90% conversion when monitored via LC-MS .

Key Data :

| Method | Reaction Time | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Conventional | 6–8 hours | 70–75 | 95% | |

| Microwave-assisted | 10–20 minutes | 85–92 | 98% |

Q. What spectroscopic techniques are critical for structural elucidation of this compound derivatives?

Basic Research Question

A multi-technique approach is essential:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., ethyl group at N4: δ 1.2–1.4 ppm for CH3, δ 2.5–3.0 ppm for CH2) .

- FTIR : Identify thiol (-SH) stretching (2550–2600 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .

- Mass Spectrometry (LC-MS/HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for C₁₀H₁₁N₃S: 222.07 m/z) .

- Elemental Analysis : Ensure C, H, N, S content aligns with theoretical values (±0.3% error) .

Q. How can computational methods predict the biological activity of this compound derivatives?

Advanced Research Question

Molecular docking and DFT calculations are pivotal:

- Docking Software (AutoDock Vina, Schrödinger) : Screen against targets like lanosterol 14α-demethylase (PDB: 3LD6) or cyclooxygenase-2 (PDB: 5KIR). Triazole-thiol derivatives show strong binding (ΔG ≤ -8.5 kcal/mol) via hydrogen bonding with active-site residues .

- *DFT (B3LYP/6-31G)**: Calculate electronic properties (HOMO-LUMO gap ~4.5 eV) to correlate with antioxidant activity .

- ADME Prediction (SwissADME) : LogP values (~2.5) and topological polar surface area (~85 Ų) suggest moderate bioavailability .

Q. What structural modifications enhance anti-tuberculosis activity in this compound derivatives?

Advanced Research Question

- Thiophene substitution : 5-(Thiophen-2-ylmethyl) derivatives inhibit Mycobacterium bovis at 0.1% concentration (no growth over 90 days), outperforming isoniazid .

- Halogenation : Bromophenyl substituents at C5 improve lipophilicity, enhancing membrane penetration (MIC: 2–4 µg/mL vs. S. aureus) .

- Mannich Bases : Adding aminomethyl groups (e.g., -NHCH2C6H5) increases solubility and tuberculostatic effects .

Key Data :

| Derivative | Activity (IC₅₀/ MIC) | Target Organism | Reference |

|---|---|---|---|

| 5-(Thiophen-2-ylmethyl) | 0.1% (growth inhibition) | M. bovis | |

| 5-(3-Bromophenyl) | 2.5 µg/mL | S. aureus | |

| 4-Amino-5-phenyl (Mannich base) | 1.8 µM | E. coli |

Q. How do coordination complexes of this compound improve antimicrobial properties?

Advanced Research Question

- Metal Binding : The thiol (-SH) and triazole N act as bidentate ligands for Cu(II), Ni(II), and Zn(II), forming octahedral/tetrahedral complexes .

- Enhanced Activity : Cu(II) complexes show 4–8x higher antifungal activity (vs. C. albicans) than the free ligand due to increased membrane disruption .

- Characterization : Magnetic susceptibility (µeff ~1.7–2.2 BM) and conductivity (~20–40 S cm²/mol) confirm geometry and stability .

Q. How can conflicting data on substituent effects in antiradical assays be resolved?

Advanced Research Question

Contradictions arise from substituent electronic effects:

- Electron-Withdrawing Groups (EWG) : 4-Fluorobenzylidene reduces DPPH scavenging (53.78% at 10⁻⁴ M) by destabilizing radical intermediates .

- Electron-Donating Groups (EDG) : 2-Hydroxybenzylidene enhances activity (88.89% at 10⁻³ M) via resonance stabilization .

Methodological Solution : - Standardize assay conditions (DPPH concentration, solvent polarity).

- Use EPR spectroscopy to quantify radical quenching kinetics .

Q. What purification strategies ensure high-purity this compound derivatives?

Basic Research Question

Propiedades

IUPAC Name |

4-ethyl-3-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-2-13-9(11-12-10(13)14)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQMMYPNEWSRLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350692 | |

| Record name | 4-Ethyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26131-61-3 | |

| Record name | 4-Ethyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.